5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound , 5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related heterocyclic compounds, which can be used to infer some aspects of the target molecule's characteristics.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. The papers provided do not detail the synthesis of the exact compound , but they do discuss related compounds. For example, the base-catalyzed ring opening discussed in the second paper suggests that similar catalytic or synthetic strategies might be applicable in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be quite intricate due to the presence of multiple rings and substituents. The first paper provides an analysis of triazole and triazine derivatives using NMR techniques, which are crucial for understanding the spatial arrangement of atoms within a molecule . Although the exact structure of the compound is not analyzed, the techniques and findings regarding restricted rotation and intramolecular hydrogen bonding could be relevant for predicting the behavior of the target molecule's triazole and pyridazine components.
Chemical Reactions Analysis
The reactivity of a molecule like the one can be influenced by its functional groups and the electronic properties of its constituent rings. The base-catalyzed reactions described in the second paper indicate that the thioxo and oxathiin groups can undergo rearrangements under certain conditions . This suggests that the triazole and pyridazine rings in the target compound may also participate in various chemical reactions, potentially leading to interesting derivatives or transformation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The first paper's discussion of molecular modeling and X-ray diffraction analysis of related compounds provides insights into how the twist angles between rings and the presence of intramolecular hydrogen bonds can affect the compound's physical state and reactivity . These properties are essential for understanding the compound's behavior in different environments and could be used to predict solubility, stability, and other important characteristics.
properties
IUPAC Name |
5-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c1-13-17(18(28)20-10-11-25-16(27)8-5-9-21-25)23-24-26(13)19-22-15(12-29-19)14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLXFZPNIZDQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NCCN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
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